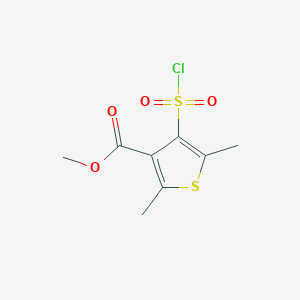
Methyl 4-chlorosulfonyl-2,5-dimethylthiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-chlorosulfonyl-2,5-dimethylthiophene-3-carboxylate is a chemical compound with the molecular formula C8H9ClO4S2 and a molecular weight of 268.74 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features functional groups such as a chlorosulfonyl group, a carboxylate ester, and two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chlorosulfonyl-2,5-dimethylthiophene-3-carboxylate typically involves the chlorosulfonation of a thiophene derivative followed by esterification. One common synthetic route starts with 2,5-dimethylthiophene, which undergoes chlorosulfonation using chlorosulfonic acid to introduce the chlorosulfonyl group at the 4-position. The resulting intermediate is then esterified with methanol in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale chemical synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of purification techniques, would apply to its production.
化学反应分析
Types of Reactions
Methyl 4-chlorosulfonyl-2,5-dimethylthiophene-3-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines
Sulfonate Derivatives: Formed from substitution reactions with alcohols
Carboxylic Acid: Formed from ester hydrolysis
科学研究应用
Methyl 4-chlorosulfonyl-2,5-dimethylthiophene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 4-chlorosulfonyl-2,5-dimethylthiophene-3-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The ester group can undergo hydrolysis, releasing the carboxylic acid, which may further interact with biological targets .
相似化合物的比较
Similar Compounds
Methyl 4-sulfonyl-2,5-dimethylthiophene-3-carboxylate: Lacks the chlorine atom in the sulfonyl group.
Methyl 4-chlorosulfonylthiophene-3-carboxylate: Lacks the methyl groups at the 2 and 5 positions.
Methyl 2,5-dimethylthiophene-3-carboxylate: Lacks the chlorosulfonyl group.
Uniqueness
Methyl 4-chlorosulfonyl-2,5-dimethylthiophene-3-carboxylate is unique due to the presence of both the chlorosulfonyl and ester functional groups on a thiophene ring, along with the methyl groups at the 2 and 5 positions.
属性
IUPAC Name |
methyl 4-chlorosulfonyl-2,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO4S2/c1-4-6(8(10)13-3)7(5(2)14-4)15(9,11)12/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOQSMSPHSEKEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C)S(=O)(=O)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
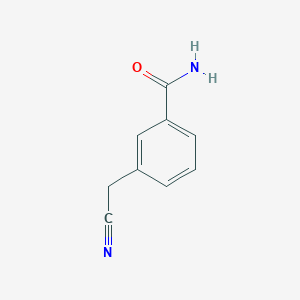
![8-(3-chloro-4-methylphenyl)-1,6,7-trimethyl-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2737977.png)
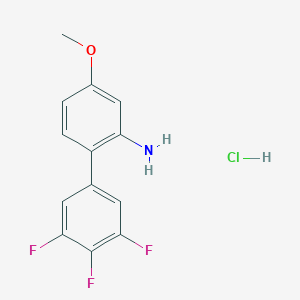
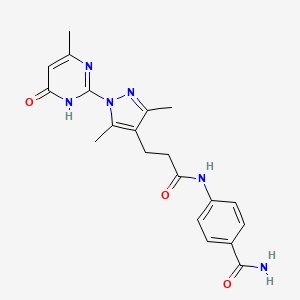
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2737980.png)
![4-tert-butyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2737981.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide](/img/structure/B2737983.png)
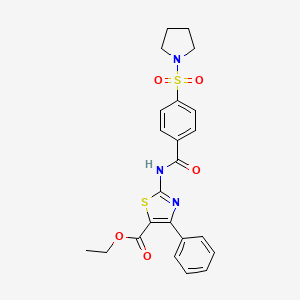
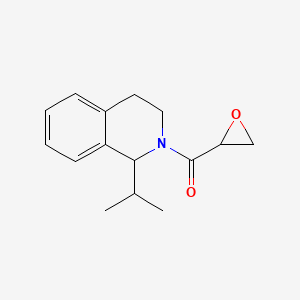
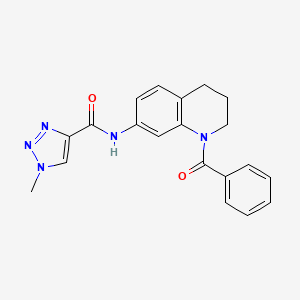
![1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2737994.png)
![2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2737995.png)
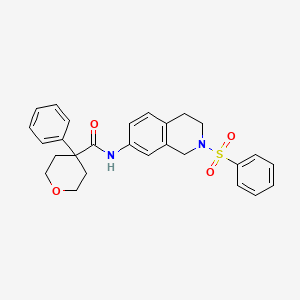
![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2737997.png)
